N-(4-methylpentan-2-yl)aniline CAS 15919-49-0 physical properties
N-(4-methylpentan-2-yl)aniline CAS 15919-49-0 physical properties
An in-depth technical guide to the physical properties and characterization of N-(4-methylpentan-2-yl)aniline (CAS 15919-49-0).
Abstract
N-(4-methylpentan-2-yl)aniline, with CAS Registry Number 15919-49-0, is a secondary aromatic amine characterized by an aniline core substituted with a bulky, branched alkyl group. While its specific experimental data is not extensively documented in public literature, its structural motifs are common in synthetic intermediates used in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive analysis of its predicted physical properties, drawing upon comparative data from analogous structures. Furthermore, it outlines a detailed methodological framework for its empirical characterization using standard analytical techniques, offering a valuable resource for researchers in organic synthesis and drug development.
Molecular Structure and Chemical Identity
The defining feature of N-(4-methylpentan-2-yl)aniline is the N-alkylation of an aniline molecule with a 4-methylpentan-2-yl group. This sterically hindered secondary amine structure is expected to influence its reactivity, basicity, and physical properties compared to simpler N-alkyl anilines.
Caption: 2D Chemical Structure of N-(4-methylpentan-2-yl)aniline
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 15919-49-0 | - |
| Molecular Formula | C₁₃H₂₁N | [2] |
| Molecular Weight | 191.31 g/mol | [2] |
| IUPAC Name | N-(4-methylpentan-2-yl)aniline | - |
| Canonical SMILES | CC(C)CC(C)NC1=CC=CC=C1 | - |
| InChI Key | DPSASVOYQQNBDE-UHFFFAOYSA-N | [2] |
| XLogP3 (Predicted) | ~3.6 - 4.0 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 4 |[3] |
Predicted and Comparative Physical Properties
Direct experimental values for the physical properties of N-(4-methylpentan-2-yl)aniline are scarce. However, a reliable profile can be constructed by comparing it with aniline and other substituted analogues. The introduction of the C6 alkyl chain significantly increases the molecular weight and nonpolar surface area relative to aniline, which is expected to raise its boiling point and reduce its aqueous solubility.
Table 2: Predicted and Comparative Physical Properties
| Property | Predicted Value / Comparison | Basis / Reference Compound |
|---|---|---|
| Appearance | Colorless to yellow/brown oily liquid | General property of aromatic amines.[5][6] |
| Boiling Point | > 200 °C (Predicted) | Aniline: 184 °C[6][7]. 4-(tert-Amyl)aniline: 261 °C[8]. The larger alkyl group suggests a significantly higher boiling point than aniline. |
| Melting Point | < -6 °C (Predicted) | Aniline: -6 °C[7]. The branched, non-symmetrical alkyl chain is likely to inhibit crystal lattice formation, resulting in a low melting point. |
| Density | ~0.95 - 1.0 g/mL (Predicted) | Aniline: ~1.02 g/mL[7]. 4-(tert-Amyl)aniline: ~0.95 g/mL[8]. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone). | Aniline is sparingly soluble in water (3.6 g/100 mL)[7]. Increased alkyl character will further decrease water solubility. |
| Vapor Pressure | Lower than aniline (Predicted) | Higher boiling point correlates with lower vapor pressure at a given temperature. Aniline: 0.7 mm Hg at 25 °C.[7] |
| Refractive Index | ~1.54 - 1.58 (Predicted) | Aniline: n20/D 1.586[7]. Alkyl substitution may slightly lower the refractive index. |
Methodological Framework for Spectroscopic Characterization
For any newly synthesized or commercial sample of N-(4-methylpentan-2-yl)aniline, a suite of spectroscopic analyses is required for structural confirmation and purity assessment. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the specific arrangement of the alkyl group and its connection to the aniline nitrogen.
-
Aromatic Region (δ 6.5-7.3 ppm): Expect complex multiplets corresponding to the five protons on the phenyl ring. The ortho-protons (2H) may appear as a doublet of doublets around 6.6 ppm, the para-proton (1H) as a triplet around 6.7 ppm, and the meta-protons (2H) as a triplet of doublets around 7.2 ppm.
-
Amine Proton (δ ~3.5-4.5 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be variable and may change upon dilution or with temperature.
-
Aliphatic Region (δ 0.8-3.8 ppm):
-
Two distinct methyl signals (doublets, 6H total) from the isopropyl terminus of the alkyl chain (~0.9 ppm).
-
A methyl signal (doublet, 3H) adjacent to the chiral center connected to the nitrogen (~1.2 ppm).
-
Methylene protons (2H) will appear as a multiplet (~1.5 ppm).
-
Two methine protons (2H), one adjacent to the nitrogen (~3.7 ppm) and one in the isopropyl group (~1.8 ppm), will appear as complex multiplets.
-
-
-
¹³C NMR: The carbon spectrum should show 9 distinct signals (assuming free rotation around the C-N bond), confirming the molecular asymmetry.
-
Aromatic Carbons (δ ~113-148 ppm): Six signals are expected, with the ipso-carbon attached to the nitrogen being the most deshielded (~148 ppm).
-
Aliphatic Carbons (δ ~20-55 ppm): Five signals corresponding to the unique carbons of the 4-methylpentan-2-yl group are expected.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 191.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of alkyl groups. A significant fragment may appear from the cleavage of the C-C bond beta to the nitrogen atom (benzylic-type cleavage), leading to a stable ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
-
N-H Stretch: A sharp, medium-intensity absorption band around 3350-3450 cm⁻¹ is characteristic of a secondary amine N-H bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the alkyl group will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Medium to strong bands in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region corresponds to the aromatic amine C-N stretching vibration.
Experimental Workflow: Synthesis, Purification, and Analysis
A logical workflow is critical for obtaining and validating a high-purity sample of N-(4-methylpentan-2-yl)aniline. The synthesis would likely involve a standard N-alkylation reaction, followed by purification and comprehensive characterization.
Caption: General experimental workflow for obtaining and verifying N-(4-methylpentan-2-yl)aniline.
Plausible Synthetic Routes
The synthesis of N-substituted anilines is well-established.[9] A common laboratory-scale method would be the reductive amination of aniline with 4-methyl-2-pentanone. This involves the formation of an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). Alternatively, a nucleophilic substitution reaction between aniline and a suitable 4-methyl-2-pentyl halide could be employed, often in the presence of a base to neutralize the resulting hydrohalic acid.[1]
Safety, Handling, and Storage
As with most aromatic amines, N-(4-methylpentan-2-yl)aniline should be handled with care. Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[6]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[7] Storage at 2-8°C is often recommended for aniline derivatives to minimize degradation.[4][7]
-
Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance with risks of acute toxicity if swallowed, inhaled, or in contact with skin, and may cause skin sensitization.[6]
References
- EvitaChem. n-(4-Methylpentan-2-yl)-2-(methylthio)aniline (EVT-15436375). EvitaChem.
- EvitaChem. 3-methyl-N-(4-methylpentan-2-yl)aniline. EvitaChem.
- Guidechem. 2-methoxy-N-(4-methylpentan-2-yl)aniline 1019565-69-5 wiki. Guidechem.
- PubChem. 2-(4-Methylpentyl)aniline | C12H19N | CID 22348979. National Institutes of Health.
- PubChem. CID 176655447 | C12H17N. National Institutes of Health.
- BLDpharm. 1021010-58-1|4-Methyl-N-(4-methylpentan-2-yl)aniline. BLDpharm.
- Benchchem. Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide. Benchchem.
- BLDpharm. 1019516-87-0|N-(4-Methylpentan-2-yl)-4-(methylsulfanyl)aniline. BLDpharm.
- Stenutz. 4-(2-methylbutan-2-yl)aniline. Stenutz.
- Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press.
- Sigma-Aldrich. 4-(methylthio)-N-(2, 4, 4 trimethylpentan-2-yl)aniline. Sigma-Aldrich.
- IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Supporting Information. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.
- ChemScene. 1019512-94-7 | 4-(Methylthio)-N-(pentan-2-yl)aniline. ChemScene.
- ChemicalBook. 62-53-3(Aniline) Product Description. ChemicalBook.
- The Good Scents Company. N,N-dimethyl aniline, 121-69-7. The Good Scents Company.
- Thermo Fisher Scientific. Aniline and substituted anilines. Thermo Fisher Scientific.
- ChemBK. Aniline. ChemBK.
- Molport. N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | 4496-45-1. Molport.
- Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.
Sources
- 1. evitachem.com [evitachem.com]
- 2. evitachem.com [evitachem.com]
- 3. 2-(4-Methylpentyl)aniline | C12H19N | CID 22348979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. N,N-dimethyl aniline, 121-69-7 [thegoodscentscompany.com]
- 6. chembk.com [chembk.com]
- 7. 62-53-3 CAS MSDS (Aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-(2-methylbutan-2-yl)aniline [stenutz.eu]
- 9. clausiuspress.com [clausiuspress.com]
